molecular formula C12H14N2O3 B2757594 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid CAS No. 1780043-96-0

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid

Cat. No.: B2757594
CAS No.: 1780043-96-0
M. Wt: 234.255
InChI Key: BVDAXCLGUBILBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid (C₁₂H₁₄N₂O₃, molecular weight: 234.25 g/mol) is a pyridine-3-carboxylic acid derivative featuring a seven-membered azepane ring substituted with a ketone group at the 2-position . The compound is of interest in medicinal chemistry for its modular scaffold, allowing for derivatization at both the azepane and pyridine moieties .

Properties

IUPAC Name

6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-4-2-1-3-7-14(11)10-6-5-9(8-13-10)12(16)17/h5-6,8H,1-4,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDAXCLGUBILBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid typically involves the reaction of pyridine derivatives with azepanone under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid is widely used in scientific research due to its unique structure and properties. Some of its applications include:

    Drug Synthesis: It serves as a building block for the synthesis of various pharmaceuticals.

    Organic Chemistry: It is used in the development of new organic compounds and materials.

    Medicinal Research: It is investigated for its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-(2-oxoazepan-1-yl)pyridine-3-carboxylic acid with structurally related pyridine-3-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Solubility (Predicted) Biological Activity (Reported)
This compound C₁₂H₁₄N₂O₃ 234.25 2-Oxoazepane ring Moderate (polar) Not explicitly reported
6-(Azepan-1-yl)pyridine-3-carboxylic acid C₁₂H₁₆N₂O₂ 220.27 Azepane ring (no oxo group) Low (non-polar) Intermediate in TRP channel modulators
6-(5-Formylthiophen-3-yl)pyridine-3-carboxylic acid C₁₁H₈N₂O₃S 248.25 5-Formylthiophene Low (aromatic substituent) Unknown
M8-An (TRPM8 antagonist) C₁₈H₁₆F₄N₂O₃ 408.33 Fluorophenoxy, trifluoromethyl Very low (hydrophobic) TRPM8 antagonist
6-(2-Aminobenzoyl)pyridine-3-carboxylic acid C₁₃H₁₁N₂O₃ 243.24 2-Aminobenzoyl Moderate (H-bond donor) Synthetic intermediate

Key Observations:

  • However, this may reduce membrane permeability relative to hydrophobic analogs like M8-An .
  • Biological Relevance: M8-An’s bulky, electronegative substituents (fluorophenoxy, trifluoromethyl) enhance TRPM8 receptor binding affinity but limit solubility, highlighting a trade-off in drug design . The target compound’s oxoazepane group may offer a balance between polarity and bioactivity.
  • Synthetic Accessibility: 6-(2-Aminobenzoyl)pyridine-3-carboxylic acid is synthesized via [2 + 1]-cycloaddition, whereas the target compound likely requires ring-opening or ketone-introduction steps (e.g., oxidation of azepane precursors) .

Pharmacokinetic and Functional Insights

  • Metabolic Stability: The oxo group in the target compound may reduce metabolic oxidation compared to non-oxygenated azepane derivatives, as ketones are less prone to cytochrome P450-mediated degradation .

Biological Activity

6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic properties. Its unique structural features, including the pyridine ring and the oxoazepan moiety, suggest diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications in medicine.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyridine and oxoazepan structures can inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Effects : Compounds with similar frameworks have demonstrated significant antimicrobial activity against a range of pathogens.
  • Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

A study evaluated the anticancer potential of several nicotinonitrile derivatives, which share structural similarities with this compound. The results indicated promising inhibitory effects against human tumor cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The most potent compounds showed IC50 values comparable to established chemotherapeutics like Doxorubicin .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.0
Nicotinonitrile ANCI-H4604.5
DoxorubicinMCF-70.5

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been extensively documented. For instance, pyridine derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in disk diffusion assays. The structural attributes of these compounds contribute to their ability to disrupt bacterial cell walls or interfere with metabolic pathways .

Neuroprotective Effects

Research into the neuroprotective effects of oxoazepan-containing compounds suggests their potential in mitigating oxidative stress and apoptosis in neuronal cells. In vitro studies demonstrated that these compounds could reduce reactive oxygen species (ROS) levels and enhance cell viability under stress conditions .

Case Study 1: Anticancer Efficacy

In a pilot trial involving a series of pyridine derivatives, researchers observed that the introduction of the oxoazepan moiety significantly enhanced the cytotoxic activity against various cancer cell lines. The study highlighted the importance of structural modifications in improving therapeutic outcomes .

Case Study 2: Antimicrobial Screening

A comprehensive screening of several pyridine derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria. The results underscored the potential for developing new antimicrobial agents based on the oxoazepan-pyridine framework .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Oxoazepan-1-yl)pyridine-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of intermediates (e.g., aldehydes with aminopyridines) followed by cyclization. Catalysts like palladium or copper are often employed to facilitate coupling reactions, while solvents such as DMF or toluene optimize reaction efficiency. Post-cyclization, acidification (e.g., using 1N HCl) and purification via ethyl acetate extraction are critical for isolating the product . For structurally related pyridine-carboxylic acids, Mo(CO)6_6-mediated rearrangements of isoxazole precursors have also been reported, requiring precise temperature control (RT to 80°C) and inert atmospheres .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • Spectroscopy : 1^1H/13^13C NMR to verify functional groups and regiochemistry .
  • Chromatography : HPLC or LC-MS to assess purity (>95% is standard for research-grade material) .
  • Crystallography : X-ray diffraction for absolute stereochemical confirmation, especially for fused bicyclic systems .
  • Computational Modeling : InChI/SMILES descriptors and DFT calculations to predict electronic properties .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodological Answer : Initial assays focus on enzyme inhibition (e.g., proteases, kinases) using fluorometric or colorimetric substrates. Dose-response curves (IC50_{50}) are generated at concentrations ranging from 1 nM to 100 µM. Cytotoxicity is assessed via MTT assays on cell lines (e.g., HEK293, HeLa), with parallel controls for solvent interference .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C, CuI, or heterogeneous catalysts to enhance coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus toluene for cyclization kinetics .
  • Batch vs. Flow Chemistry : Evaluate continuous flow systems to improve scalability and reduce byproducts .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. How to address contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (pH, temperature, buffer composition) .
  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence-based methods .
  • Purity Analysis : Use LC-HRMS to rule out impurities (>99% purity required for high-confidence data) .
  • Structural Analogs : Synthesize derivatives (e.g., replacing the oxazepan moiety) to isolate pharmacophores .

Q. What computational strategies are effective for predicting binding modes with target proteins?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite with homology-modeled protein structures .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
  • QSAR Modeling : Corinate substituent electronic parameters (Hammett σ) with activity data to guide derivatization .

Q. What are the challenges in analyzing metabolic stability in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to track parent compound depletion .
  • CYP Inhibition Profiling : Screen against CYP3A4, 2D6 isoforms using luminescent substrates .
  • Metabolite ID : Employ high-resolution mass spectrometry (HRMS) with data-dependent acquisition (DDA) for untargeted metabolite detection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.